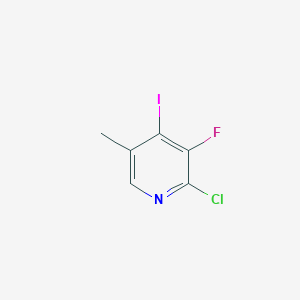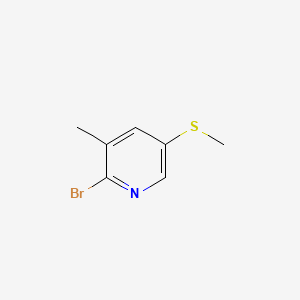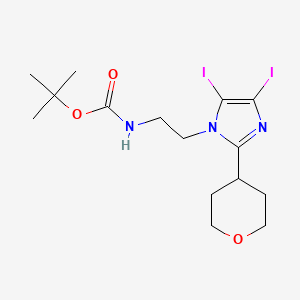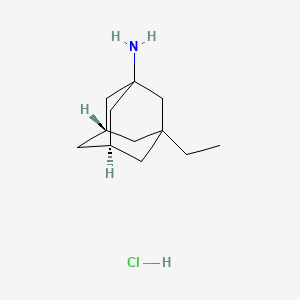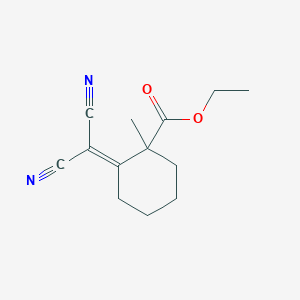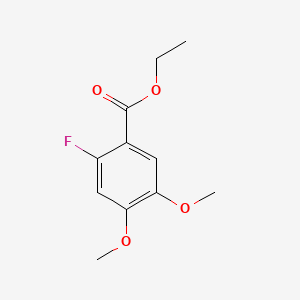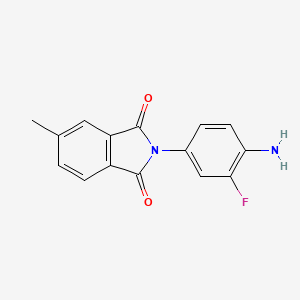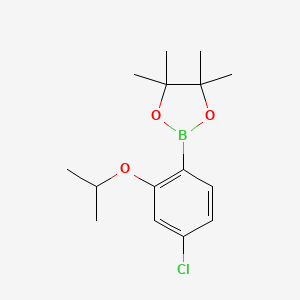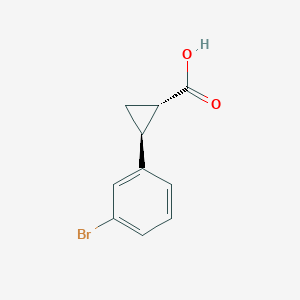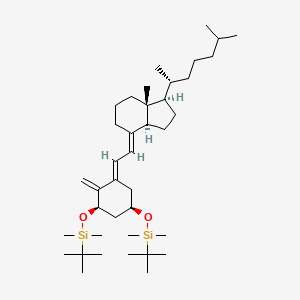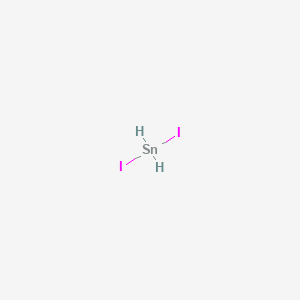
Diiodostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodostannane, also known as tin(II) iodide, is an inorganic compound with the chemical formula SnI₂. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a precursor in the synthesis of other organotin compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diiodostannane can be synthesized through the direct reaction of tin with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
Sn+I2→SnI2
This reaction is exothermic and produces this compound as a white solid.
Industrial Production Methods: In industrial settings, this compound is produced by heating tin and iodine in a controlled environment. The reaction is conducted in a sealed vessel to contain the volatile iodine and ensure complete reaction with the tin. The product is then purified through sublimation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Diiodostannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin(IV) iodide (SnI₄).
Reduction: It can be reduced to elemental tin and iodine.
Substitution: this compound can participate in substitution reactions with other halides or organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine or bromine can oxidize this compound to tin(IV) iodide.
Reducing Agents: Hydrogen gas or metals like zinc can reduce this compound to tin and iodine.
Substitution Reactions: Organic halides or alkylating agents can react with this compound to form organotin compounds.
Major Products Formed:
Tin(IV) iodide (SnI₄): Formed through oxidation.
Elemental tin and iodine: Formed through reduction.
Organotin compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Diiodostannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organotin compounds, which are important in organic synthesis and catalysis.
Biology: Organotin compounds derived from this compound are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some organotin compounds are investigated for their potential use in pharmaceuticals.
Industry: this compound is used in the production of tin-based materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which diiodostannane and its derivatives exert their effects involves the interaction with molecular targets such as enzymes and cellular components. Organotin compounds can inhibit enzyme activity by binding to the active sites or altering the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Tin(IV) iodide (SnI₄): Another iodide of tin, but with tin in the +4 oxidation state.
Diiodomethane (CH₂I₂): An organoiodine compound with similar reactivity but different applications.
Organotin halides: Compounds like tributyltin chloride (C₄H₉)₃SnCl, which have similar chemical properties but different uses.
Uniqueness of Diiodostannane: this compound is unique due to its specific reactivity and ability to form a wide range of organotin compounds. Its applications in both industrial and research settings make it a valuable compound in various fields.
Propiedades
Fórmula molecular |
H2I2Sn |
|---|---|
Peso molecular |
374.53 g/mol |
Nombre IUPAC |
diiodostannane |
InChI |
InChI=1S/2HI.Sn.2H/h2*1H;;;/q;;+2;;/p-2 |
Clave InChI |
NBMCSYVOJTTWKP-UHFFFAOYSA-L |
SMILES canónico |
[SnH2](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


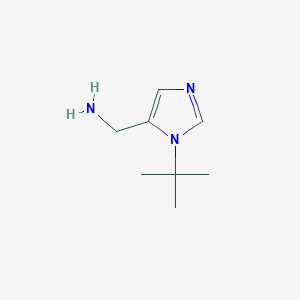
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
